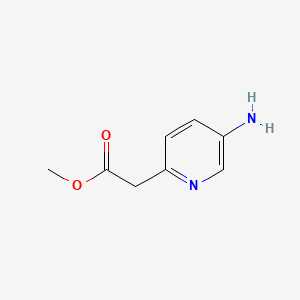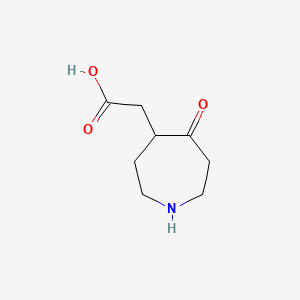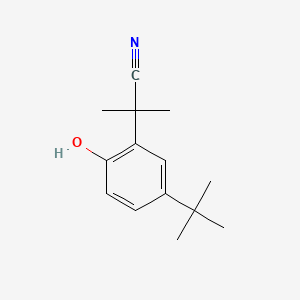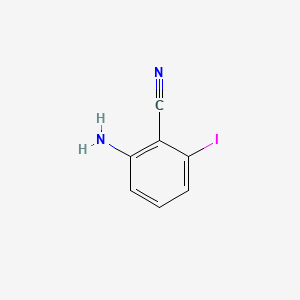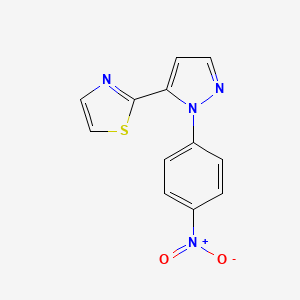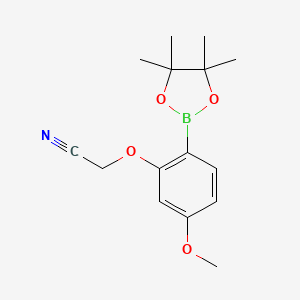![molecular formula C6H4Cl2N4 B597925 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1211522-68-7](/img/structure/B597925.png)
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a chemical compound with the molecular formula C6H4Cl2N4 . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-D]pyrimidine core with two chlorine atoms and one methyl group attached . The molecular weight is 203.03 .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . The molecular formula is C6H4Cl2N4, and the molecular weight is 203.029 . The exact mass is 201.981308 . The compound has a LogP of 1.78 and a PSA of 54.46000 . The index of refraction is 1.707 . The compound should be stored at 2-8°C .科学的研究の応用
Pharmacological Activities : Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine, have shown various pharmacological activities. They serve as intermediates for producing compounds with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Synthesis of Nucleoside Analogs : The glycosylation of 4,6-Dichloropyrazolo[3,4-d]pyrimidine led to the selective production of nucleoside analogs, which have potential uses in drug discovery and development (Cottam, Revankar, & Robins, 1983).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including derivatives of this compound, have been studied for their affinity to A1 adenosine receptors, indicating potential applications in the development of receptor-targeting drugs (Harden, Quinn, & Scammells, 1991).
Antibacterial Properties : Some derivatives of Pyrazolo[3,4-d]pyrimidines exhibited antibacterial effects against various pathogenic bacteria, suggesting their potential use in developing new antibacterial agents (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).
Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to strong antimicrobial activity, demonstrating their potential in antimicrobial drug development (Eweas, Swelam, Fathalla, Fawzy, & Abdel-Moez, 2011).
Anticancer and Anti-inflammatory Properties : Studies have found that some pyrazolo[3,4-d]pyrimidines derivatives exhibit anticancer and anti-inflammatory activities, suggesting their usefulness in developing treatments for these conditions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Herbicidal Activity : Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated good herbicidal activities against specific plant species, indicating potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Safety and Hazards
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
作用機序
Target of Action
The primary target of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can disrupt the normal cell cycle, leading to a halt in cell proliferation .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the storage temperature for this compound is recommended to be in a refrigerator , suggesting that temperature could play a role in its stability.
生化学分析
Biochemical Properties
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression . The compound interacts with CDK2 through essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines . It has been observed to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CDK2, leading to the arrest of cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of the enzyme, thereby affecting the cell cycle.
Temporal Effects in Laboratory Settings
The compound has shown significant inhibitory activity against CDK2 over time, suggesting its stability and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in regions of the cell where this enzyme is present .
特性
IUPAC Name |
4,6-dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYWHRLGFPXMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680978 |
Source


|
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211522-68-7 |
Source


|
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)


